7-(Methoxymethyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

Physicochemical profiling Drug-likeness Lead optimization

Researchers requiring a defined N2-methyl regioisomer for kinase selectivity profiling often face supply ambiguity with unsubstituted or N1-alkyl analogs. This compound resolves that gap: • N2-methyl locks the 2H-tautomer, enabling head-to-head CYP inhibition & ERK2/c-Met selectivity studies vs. N1 analogs. • 7-Methoxymethyl serves as a latent alcohol for parallel library synthesis (acylation, sulfonylation, Mitsunobu). • Supplied at ≥98% purity, MW 181.23 Da, XLogP -0.7-optimized for FBDD (LE ≥0.3, LipE ≥5). One building block yields dozens of SAR probes.

Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
Cat. No. B8110897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Methoxymethyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Molecular FormulaC9H15N3O
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCN1C=C2CNCC(C2=N1)COC
InChIInChI=1S/C9H15N3O/c1-12-5-7-3-10-4-8(6-13-2)9(7)11-12/h5,8,10H,3-4,6H2,1-2H3
InChIKeyGAVVNGDSFZNJHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Methoxymethyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine: Physicochemical & Procurement Profile


7-(Methoxymethyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine (CAS 1422136-15-9) is a heterocyclic building block belonging to the pyrazolo[4,3-c]pyridine class, bearing a fused pyrazole–tetrahydropyridine bicyclic core . With a molecular formula of C₉H₁₅N₃O, a molecular weight of 181.23 g·mol⁻¹, a computed XLogP3-AA of −0.7, and a topological polar surface area (TPSA) of 39.1 Ų, this compound occupies a physicochemical space distinct from its closest unsubstituted parent scaffold . The molecule features an N2-methyl substitution pattern on the pyrazole ring and a 7-methoxymethyl substituent that introduces one undefined stereocenter, two additional rotatable bonds, and an extra hydrogen-bond acceptor relative to the parent 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine scaffold . Commercially, the compound is supplied at a certified purity of NLT 98% under ISO quality systems, positioning it as a defined-specification intermediate for pharmaceutical R&D and medicinal chemistry campaigns .

7-(Methoxymethyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine: Why Substitution Fails


Interchanging this compound with seemingly similar pyrazolo[4,3-c]pyridine analogs—such as the 7-unsubstituted parent scaffold (CAS 100501-59-5), N1-substituted regioisomers, or N2-bulky alkyl variants—is not chemically inconsequential. The 7-methoxymethyl substituent alters the molecular weight by +44 Da, shifts the computed logP by −0.4 units toward greater hydrophilicity, increases TPSA by approximately 9.2 Ų, and introduces two additional rotatable bonds plus an undefined stereocenter that is absent in the parent scaffold . Within the broader pyrazolo[4,3-c]pyridine class, the N2-methyl substitution pattern confers a distinct regioisomeric identity; published SAR studies on ERK2 kinase inhibitors have demonstrated that the position of N-alkylation on the pyrazole ring directly modulates the cytochrome P450 inhibitory profile, indicating that N2- vs. N1-substitution is not pharmacologically equivalent . Furthermore, X-ray crystallographic analyses of related tetrahydro-1H-pyrazolo[4,3-c]pyridines confirm that the reduced pyridine ring adopts a half-chair conformation, and substituent orientation at the 7-position can influence both molecular packing and, by extension, target-binding complementarity . Simple replacement without accounting for these multidimensional differences risks altering solubility, permeability, metabolic stability, and target engagement.

7-(Methoxymethyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine: Differentiation vs. Closest Analogs


Physicochemical Comparison vs. Unsubstituted Parent Scaffold

Direct comparison of PubChem-computed physicochemical descriptors reveals that the 7-methoxymethyl substitution produces a measurable shift in key drug-likeness parameters relative to the 7-unsubstituted parent scaffold 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine (CAS 100501-59-5) . The target compound exhibits a 44 Da higher molecular weight, a 0.4-unit reduction in computed XLogP3-AA (increased hydrophilicity), a 9.2 Ų increase in TPSA, two additional rotatable bonds, and the introduction of one undefined stereocenter absent in the parent. These differences collectively shift the compound further into lead-like chemical space and provide additional vectors for intermolecular interactions.

Physicochemical profiling Drug-likeness Lead optimization Building block selection

N2-Methyl vs. N2-Cyclopentylmethyl: Lipophilicity & Size Gap

When compared with the N2-cyclopentylmethyl-substituted analog 2-(cyclopentylmethyl)-7-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine (CAS 1422132-94-2, MW = 249.35 g/mol), the target compound's compact N2-methyl group yields a 68.12 Da molecular weight reduction and substantially lower lipophilicity . In the tetrahydro-pyrazolopyridine ERK2 inhibitor series, Bagdanoff et al. (2015) demonstrated that systematic optimization of N-substituent size and polarity drove improvements in both potency and lipophilic efficiency (LipE), establishing that smaller N-alkyl substituents are preferred for maintaining ligand efficiency during hit-to-lead optimization . The 2-methyl substitution of the target compound therefore represents the minimal N2-substituent that still locks the 2H-tautomeric form of the pyrazole, providing a defined regioisomeric identity with the lowest possible molecular weight penalty within this analog series.

Kinase inhibitor design Ligand efficiency Fragment growing Permeability optimization

N2- vs. N1-Regioisomer: Kinase Selectivity Implications

The target compound bears its methyl group at the N2 position of the pyrazole ring, distinguishing it from N1-substituted analogs such as 1-ethyl-7-(methoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. This regioisomeric distinction is not trivial: in a published ERK2 kinase inhibitor program, Bagdanoff et al. (2015) reported that the position and nature of N-alkylation on the tetrahydro-pyrazolopyridine scaffold directly influenced the CYP inhibitory profile of the resulting compounds, with 2-methyl substitution on appended pyridine rings providing an ameliorated CYP inhibition profile compared to unsubstituted variants . Although the specific CYP data reference concerns pyridine C-methyl rather than pyrazole N-methyl, the underlying principle—that regioisomeric alkylation patterns on the pyrazolopyridine core produce pharmacologically non-equivalent outcomes—is a class-level SAR observation directly relevant to procurement decisions. Additionally, the c-Met inhibitor series reported by Zhang et al. (2017) confirmed that 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives achieve nanomolar enzymatic potency (compound 8c: c-Met IC₅₀ = 68 nM) with >50-fold selectivity over a panel of other tyrosine kinases , establishing that the tetrahydro-pyrazolo[4,3-c]pyridine scaffold itself—when appropriately substituted—can deliver kinase selectivity; the N2- vs. N1-substitution pattern is one determinant of that substitution vector.

Kinase selectivity CYP inhibition Regioisomerism Target engagement

7-Methoxymethyl as a Synthetic Handle vs. Unsubstituted Scaffolds

The 7-methoxymethyl group provides a chemically differentiated synthetic handle that is absent in the parent 7-unsubstituted scaffold (CAS 100501-59-5) . The methoxymethyl ether can serve as a protected hydroxymethyl group, enabling late-stage deprotection to a primary alcohol (7-hydroxymethyl) followed by oxidation, alkylation, acylation, or conversion to leaving groups (e.g., mesylate, halide) for nucleophilic displacement. This synthetic versatility at position 7 is unavailable with the 7-unsubstituted analog, which lacks a functional group at this position for further elaboration. In the context of the SAR established by Milišiūnaitė et al. (2018), who demonstrated that substituent variation at the 4- and 6-positions of 2H-pyrazolo[4,3-c]pyridines directly modulates antiproliferative GI₅₀ values against K562 and MCF-7 cell lines into the low micromolar range, the availability of a functionalizable 7-position offers an additional diversification vector beyond those explored in the published SAR .

Late-stage functionalization Parallel synthesis Building block utility Diversity-oriented synthesis

Multi-Target Validation of the Pyrazolo[4,3-c]pyridine Core

The pyrazolo[4,3-c]pyridine core has been independently validated as a productive chemotype across at least four distinct therapeutic target classes, establishing it as a privileged scaffold rather than a single-target pharmacophore. In kinase inhibition, Zhang et al. (2017) reported c-Met IC₅₀ = 68 nM with >50-fold selectivity over other tyrosine kinases for compound 8c ; Bagdanoff et al. (2015) achieved ERK2 IC₅₀ = 0.2 nM through systematic lipophilic efficiency optimization of tetrahydro-pyrazolopyridines . Beyond kinases, Dawidowski et al. (2020) developed pyrazolo[4,3-c]pyridines as the first-in-class inhibitors of the PEX14–PEX5 protein-protein interaction, achieving nanomolar binding affinity and trypanocidal cellular activity against Trypanosoma brucei gambiense and T. cruzi parasites . Additionally, Milišiūnaitė et al. (2018) demonstrated low micromolar GI₅₀ antiproliferative activity against K562 and MCF-7 cancer cell lines for 2,4,6-trisubstituted-2H-pyrazolo[4,3-c]pyridines . This breadth of validated target engagement across kinases, protein-protein interactions, and cellular antiproliferative mechanisms indicates that the scaffold itself—independent of a single substitution pattern—offers considerable chemical biology utility, and the specific N2-methyl-7-methoxymethyl substitution pattern of the target compound defines a unique entry point into this privileged chemical space.

Privileged scaffold Multi-target pharmacology Chemical probe development Drug discovery platform

7-(Methoxymethyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine: Recommended Applications


Fragment-Based Kinase Design with Defined N2-Regioisomer

For fragment-based drug discovery (FBDD) campaigns targeting kinases where ligand efficiency (LE ≥ 0.3 kcal/mol per heavy atom) and lipophilic efficiency (LipE ≥ 5) are critical triage metrics, the N2-methyl group of this compound provides the smallest possible substituent that locks the 2H-tautomeric form of the pyrazole, delivering a defined regioisomer with a molecular weight of only 181.23 Da. This compares favorably to N2-bulky analogs such as the cyclopentylmethyl variant (MW 249.35), which carries a 68 Da mass penalty that directly erodes LE. The computed XLogP3-AA of −0.7 further supports aqueous solubility suitable for fragment screening conditions (typical fragment concentration range 0.5–2 mM in aqueous buffer with ≤5% DMSO) .

DOS Library Construction via 7-Methoxymethyl Handle

The 7-methoxymethyl group enables a library synthesis strategy that is unavailable with the 7-unsubstituted parent scaffold (CAS 100501-59-5). Following scaffold acquisition, the methoxymethyl ether can be deprotected to the primary alcohol and subsequently diversified via parallel acylation, sulfonylation, alkylation, or Mitsunobu chemistry, generating arrays of 7-functionalized analogs in a single synthetic step. Published SAR from Milišiūnaitė et al. (2018) confirms that substituent variation on the 2H-pyrazolo[4,3-c]pyridine core modulates antiproliferative activity, providing precedent that library synthesis at accessible positions yields biologically discriminative SAR . For procurement, this means one building block (the target compound) can serve as the entry point to dozens of derivatives, maximizing the synthetic return on procurement investment.

Kinase Selectivity Profiling: N2 vs. N1 Regioisomers

The target compound's N2-methyl regioisomeric identity enables head-to-head selectivity profiling against the better-characterized 1H-pyrazolo[4,3-c]pyridine kinase inhibitor chemotype. Zhang et al. (2017) established that 1H-pyrazolo[4,3-c]pyridines achieve >50-fold selectivity for c-Met over a panel of tyrosine kinases ; Bagdanoff et al. (2015) demonstrated that alkylation position on the pyrazolopyridine scaffold modulates CYP inhibition . By synthesizing matched molecular pairs that differ only in N2- vs. N1-methylation, research teams can directly measure whether the N2-regioisomer offers advantages in kinase selectivity, CYP liability, or pharmacokinetic profile—a systematic comparison that is only possible when both regioisomers are available. Procurement of the N2-methyl compound is the enabling step for this comparative profiling strategy.

PEX14-PEX5 PPI Inhibitor Optimization: N2-Substitution Vector

Dawidowski et al. (2020) established pyrazolo[4,3-c]pyridines as the first inhibitor class targeting the PEX14-PEX5 PPI, achieving nanomolar binding affinity and cellular trypanocidal activity . The published SAR focused primarily on 1H-pyrazolo[4,3-c]pyridine derivatives with variation at positions 3, 5, and 7. The target compound, with its N2-methyl-2H tautomeric form, provides an orthogonal vector for exploring whether the N2-substitution pattern affects PEX14 binding kinetics, target residence time, or selectivity against human PEX14 orthologs. Given that X-ray co-crystal structures are available for this target class (PDB 6SPT), structure-based design using the N2-methyl scaffold as a starting point can be directly guided by structural data, and the 7-methoxymethyl group offers a concomitant diversification point for simultaneous optimization of binding affinity and physicochemical properties.

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